2,6-Dibromopyrazine
Overview
Description
2,6-Dibromopyrazine is an organic compound with the molecular formula C4H2Br2N2. It is a derivative of pyrazine, where two bromine atoms are substituted at the 2 and 6 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromopyrazine can be synthesized through several methods. One common approach involves the bromination of pyrazine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 6 positions .
Another method involves the use of 2,6-dichloropyrazine as a starting material, which is then subjected to a bromination reaction using bromide sources like hydrogen bromide or sodium bromide under reflux conditions. The reaction is carried out at temperatures ranging from 80°C to 150°C, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different pyrazine derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include methanol, ethanol, and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Dibromopyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromopyrazine depends on its specific application. In the context of organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. In biological applications, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyrazine: Another brominated pyrazine derivative with bromine atoms at the 2 and 5 positions.
2,6-Dibromopyridine: A similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
2,6-Dibromopyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyrazines and pyridines. Its selective bromination at the 2 and 6 positions makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2,6-dibromopyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKQTRCEKQCAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606049 | |
Record name | 2,6-Dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23229-25-6 | |
Record name | 2,6-Dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with the traditional synthesis of 2,6-diaminopyrazine, and how does the use of 2,6-Dibromopyrazine address these issues?
A: Traditional synthesis of 2,6-diaminopyrazine involved harsh reaction conditions, requiring temperatures as high as 200°C when using this compound as a starting material []. This method also resulted in a product that necessitated multiple recrystallizations for purification and exhibited instability. Research explored alternative routes to 2,6-diaminopyrazine, including ammonolysis of 2,6-dichloropyrazine and 2-amino-6-chloropyrazine. These methods proved advantageous, proceeding cleanly at lower temperatures (140°C in the case of 2,6-dichloropyrazine) []. This highlights the importance of exploring alternative synthetic routes to improve efficiency and product quality in chemical synthesis.
Q2: Can you elaborate on the reaction of 2,6-diaminopyrazine with 1,3-diiminoisoindoline and the resulting products?
A: Reacting 2,6-diaminopyrazine with 1,3-diiminoisoindoline yields various macrocyclic compounds depending on the reaction conditions and stoichiometry []. * Using a 1:1 molar ratio in good yield produces a macrocycle incorporating two molecules of each reactant []. * A three-unit compound arises when employing a 2:1 ratio of 2,6-diaminopyrazine to 1,3-diiminoisoindoline in dry n-butanol for 30 hours []. * Interestingly, the same three-unit compound is formed when using a 1:1 ratio of 2-amino-6-chloropyrazine and 1,3-diiminoisoindoline under similar conditions []. * When a 1:2 ratio of 2,6-diaminopyrazine and 1,3-diiminoisoindoline reacts in refluxing dry methanol for 60 hours, 2,6-bis-(1-iminoisoindolin-3-ylideneamino)pyrazine hemihydrate is obtained, which readily forms a nickel complex upon reaction with nickel acetate tetrahydrate in ethanol []. This variability in product formation showcases the versatility of these reactants and the potential for controlled synthesis of diverse macrocyclic structures by adjusting reaction parameters.
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